

Apatinib Metabolism: A Comprehensive Technical Guide to Discovery and Identification

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Compound of Interest

Compound Name: Apatinib metabolite M1-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of Apatinib metabolites. Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets and inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in antiangiogenic cancer therapy.^{[1][2]} Understanding its metabolic fate is paramount for optimizing therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways, major identified metabolites, quantitative data, and the experimental protocols utilized in their discovery.

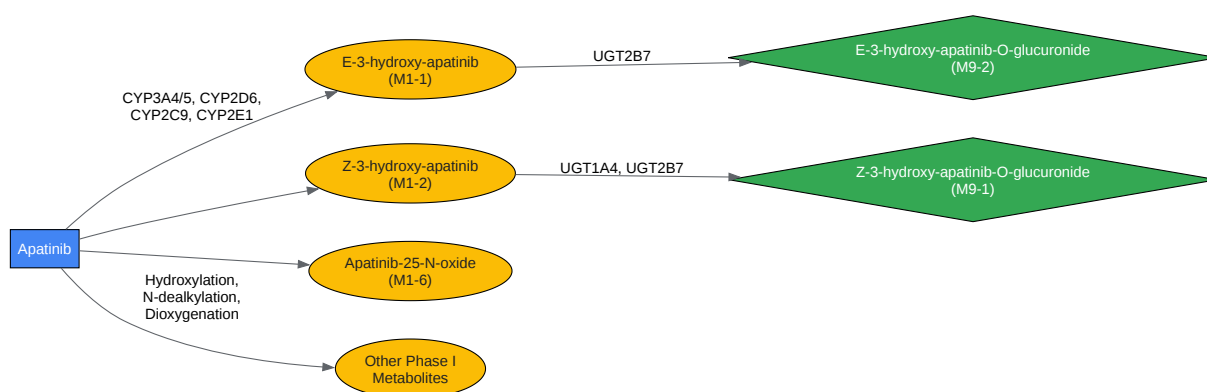
Metabolic Pathways of Apatinib

Apatinib undergoes extensive metabolism in humans, with the primary routes of biotransformation including hydroxylation, N-dealkylation, oxidation, and glucuronidation.^{[3][4]} The main enzymatic systems responsible for these transformations are Cytochrome P450 (CYP) enzymes, primarily CYP3A4/5, with lesser contributions from CYP2D6, CYP2C9, and CYP2E1.^{[3][5]} Following hydroxylation, glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the main enzyme responsible for the formation of the major circulating metabolite, and both UGT1A4 and UGT2B7 contributing to the formation of other glucuronide conjugates.^{[3][5]}

The key metabolic reactions are:

- Hydroxylation: E- and Z-cyclopentyl-3-hydroxylation and 16-hydroxylation.^{[3][4]}

- N-dealkylation.[3][4]
- N-oxidation: Pyridyl-25-N-oxidation.[3][4]
- Dioxygenation.[3][4]
- O-glucuronidation: Occurs after 3-hydroxylation.[3][4]



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Figure 1: Apatinib Metabolic Pathway.

Major Metabolites of Apatinib

Several metabolites of Apatinib have been identified in human plasma, urine, and feces.[4] Nine major metabolites have been confirmed through comparison with reference standards.[3] [4] The major circulating metabolite is the pharmacologically inactive E-3-hydroxy-apatinib-O-

glucuronide (M9-2).[3][5] Other significant metabolites include E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), and apatinib-25-N-oxide (M1-6).[3][5] While M1-1 shows some pharmacological activity, its contribution is significantly less than that of the parent drug.[3][5] The contributions of M1-2 and M1-6 to the overall pharmacology are considered to be less than 1%.[3][5]

Quantitative Data Summary

The following table summarizes the steady-state exposure of Apatinib and its major metabolites in humans.

Analyte	% of Parent Drug Exposure (AUC)	Pharmacological Activity
Apatinib	100%	Active
E-3-hydroxy-apatinib-O-glucuronide (M9-2)	125%	Inactive[3][5]
E-3-hydroxy-apatinib (M1-1)	56%	Active (5.42% to 19.3% of parent)[3][5]
Apatinib-25-N-oxide (M1-6)	32%	Minor (<1% of parent)[3][5]
Z-3-hydroxy-apatinib (M1-2)	22%	Minor (<1% of parent)[3][5]

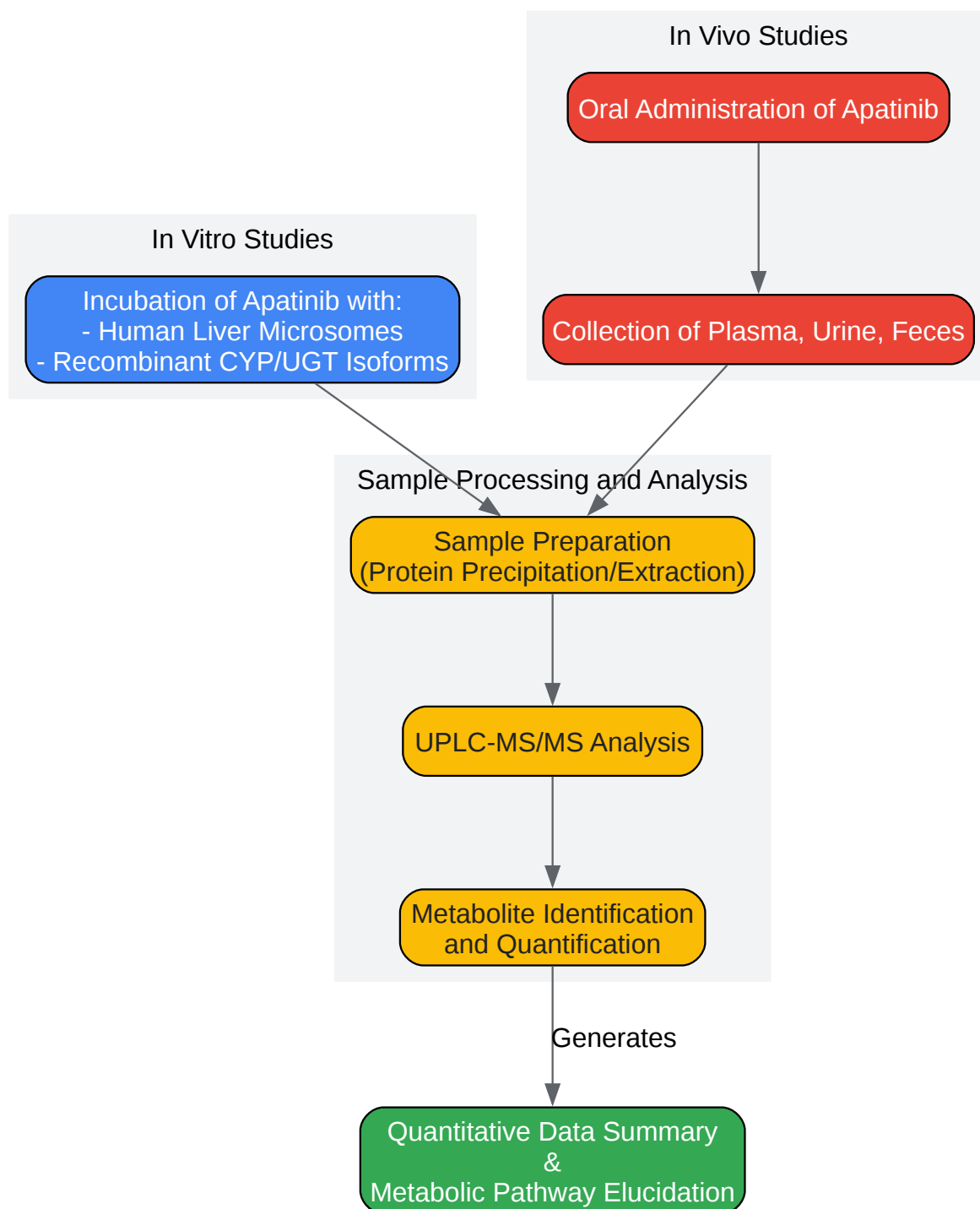
Experimental Protocols

The identification and quantification of Apatinib metabolites involve a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

- Objective: To identify the enzymes responsible for Apatinib metabolism.
- Methodology:
 - Incubation with Human Liver Microsomes (HLMs): Apatinib is incubated with pooled HLMs in the presence of NADPH to initiate phase I metabolism.[6]

- Incubation with Recombinant CYP Isoforms: To pinpoint the specific CYP enzymes involved, Apatinib is incubated with individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2E1).[6]
- Incubation with UGT Isoforms: To identify the UGT enzymes responsible for glucuronidation, hydroxylated metabolites of Apatinib are incubated with recombinant human UGT isoforms (e.g., UGT1A4, UGT2B7).[3][5]
- Sample Analysis: The reaction mixtures are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[6]
- Objective: To characterize the metabolic profile and pharmacokinetics of Apatinib and its metabolites in humans.
- Methodology:
 - Drug Administration: A single oral dose of Apatinib is administered to healthy subjects or patients.
 - Sample Collection: Blood, urine, and feces samples are collected at various time points post-dose.[3][5]
 - Sample Preparation:
 - Plasma: Protein precipitation with acetonitrile is a common method for plasma sample preparation.[7][8] Liquid-liquid extraction has also been used.[9][10]
 - Urine and Feces: Samples are typically homogenized and extracted to isolate the drug and its metabolites.
 - Sample Analysis: The prepared samples are analyzed using a validated UPLC-MS/MS method for the simultaneous determination of Apatinib and its metabolites.[7][9][10]
- Objective: To separate, detect, and quantify Apatinib and its metabolites.
- Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.[7][9][10]

- Chromatographic Separation:
 - Column: A C18 column is typically used for separation.[\[7\]](#)[\[10\]](#)
 - Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid) is employed.[\[7\]](#)[\[10\]](#)
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[\[7\]](#)
 - Detection Mode: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[\[7\]](#)



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Figure 2: Experimental Workflow for Metabolite Identification.

Conclusion

The metabolism of Apatinib is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. The major circulating metabolite is pharmacologically inactive, and the parent drug is the primary contributor to the overall pharmacological activity.[3][5] The detailed characterization of Apatinib's metabolic profile, achieved through a combination of in vitro and in vivo studies and advanced analytical techniques, is crucial for understanding its disposition and potential drug-drug interactions, thereby guiding its safe and effective clinical use.

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